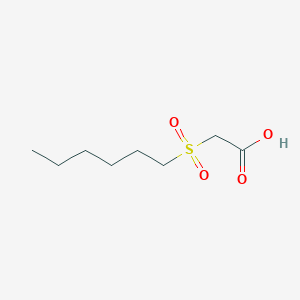
Benzene, 1,2-dibromo-4,5-dihexyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromo-4,5-dihexylbenzene: is an organic compound with the molecular formula C18H28Br2 and a molecular weight of 404.22 g/mol It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and two hexyl groups are substituted at the 4 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions:
1,2-Dibromo-4,5-dihexylbenzene can be synthesized through the bromination of 4,5-dihexylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 2 positions .
Industrial Production Methods:
Industrial production of 1,2-dibromo-4,5-dihexylbenzene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.
化学反应分析
Types of Reactions:
1,2-Dibromo-4,5-dihexylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation Reactions: The hexyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution Reactions: Products include 1,2-dialkyl-4,5-dihexylbenzene derivatives.
Reduction Reactions: Products include 4,5-dihexylbenzene.
Oxidation Reactions: Products include 1,2-dibromo-4,5-dicarboxybenzene.
科学研究应用
1,2-Dibromo-4,5-dihexylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in organic reactions.
Biology: It is used in the development of bioactive compounds and as a probe to study biological systems.
作用机制
The mechanism of action of 1,2-dibromo-4,5-dihexylbenzene involves its interaction with molecular targets through its bromine atoms and hexyl groups. The bromine atoms can participate in halogen bonding, while the hexyl groups can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
1,2-Dibromo-4,5-dimethylbenzene: Similar in structure but with methyl groups instead of hexyl groups.
1,4-Dibromo-2,5-dihexylbenzene: Similar in structure but with bromine atoms at the 1 and 4 positions.
2,5-Dibromo-1,4-dihexylbenzene: Similar in structure but with bromine atoms at the 2 and 5 positions.
Uniqueness:
1,2-Dibromo-4,5-dihexylbenzene is unique due to the specific positioning of the bromine atoms and hexyl groups, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
148639-28-5 |
|---|---|
分子式 |
C18H28Br2 |
分子量 |
404.2 g/mol |
IUPAC 名称 |
1,2-dibromo-4,5-dihexylbenzene |
InChI |
InChI=1S/C18H28Br2/c1-3-5-7-9-11-15-13-17(19)18(20)14-16(15)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI 键 |
VGRFTVQEYAEIPF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC(=C(C=C1CCCCCC)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12439374.png)
![[2-(Phenylsulfonyl)phenyl]hydrazine](/img/structure/B12439387.png)
![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439396.png)


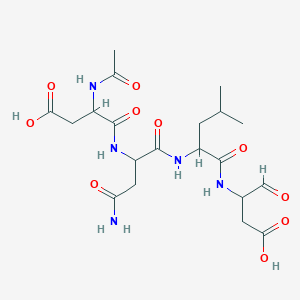
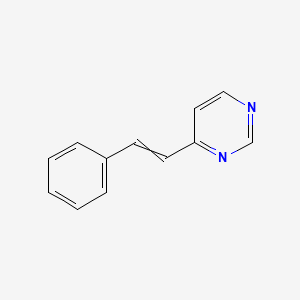

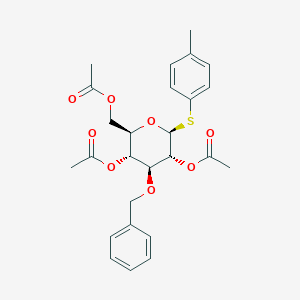
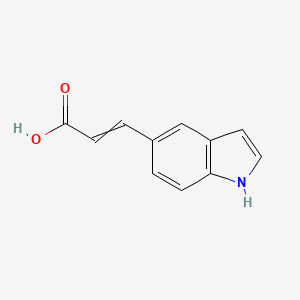
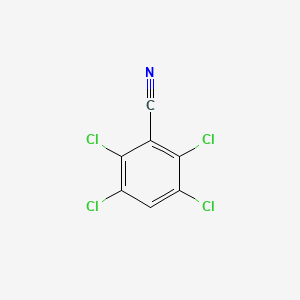
![4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride](/img/structure/B12439456.png)
![4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate](/img/structure/B12439463.png)
